Cas no 383907-18-4 (L-a-Phosphatidylethanolamine)

L-α-Phosphatidylethanolamine (PE) is a glycerophospholipid widely present in biological membranes, playing a critical role in cellular structure and function. It is characterized by its amine-containing head group, which contributes to membrane curvature and fusion processes. PE is essential for maintaining membrane fluidity and facilitating protein folding and enzymatic activity. Its amphipathic nature allows it to form non-bilayer structures under certain conditions, aiding in membrane dynamics. This phospholipid is commonly used in lipid bilayer studies, drug delivery systems, and as a component in reconstituted membranes. High-purity PE is valued for its consistency in research applications, particularly in biophysics and cell biology.
L-a-Phosphatidylethanolamine structure
L-a-Phosphatidylethanolamine structure
商品名:L-a-Phosphatidylethanolamine
CAS番号:383907-18-4
MF:C41H80NO8P
メガワット:746.04957485199
CID:2847993

L-a-Phosphatidylethanolamine 化学的及び物理的性質

名前と識別子

    • 2-azaniumylethyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
    • 2-azaniumylethyl (2R)-2-[(9Z)-octadec-9-enoyloxy]-3-(stearoyloxy)propyl phosphate
    • 1-stearoyl-2-oleoyl-GPE
    • 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
    • GPE(18:0/18:1)
    • 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine zwitter
    • L-a-Phosphatidylethanolamine
    • インチ: 1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18-/t39-/m1/s1
    • InChIKey: JQKOHRZNEOQNJE-DJEJVYNPSA-N
    • ほほえんだ: P(=O)([O-])(OCC[NH3+])OC[C@@H](COC(CCCCCCCCCCCCCCCCC)=O)OC(CCCCCCC/C=C\CCCCCCCC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 51
  • 回転可能化学結合数: 42
  • 複雑さ: 847
  • 疎水性パラメータ計算基準値(XlogP): 13.7
  • トポロジー分子極性表面積: 139

じっけんとくせい

  • 濃度: 10 mg/mL (840022C-25mg)
    25 mg/mL (840022C-200mg)

L-a-Phosphatidylethanolamine セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:−20°C

L-a-Phosphatidylethanolamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
L228195-0.5mg
L-a-Phosphatidylethanolamine
383907-18-4
0.5mg
$ 120.00 2022-06-02
TRC
L228195-1mg
L-a-Phosphatidylethanolamine
383907-18-4
1mg
$ 200.00 2022-06-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
840022P-200MG
Brain PE
383907-18-4
200mg
¥15588.76 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
840022P-25MG
Brain PE
383907-18-4
25mg
¥5341.24 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
840022C-25MG
Brain PE
383907-18-4
25mg
¥5341.22 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
840022C-200MG
Brain PE
383907-18-4
200mg
¥15588.76 2023-11-02

L-a-Phosphatidylethanolamine 関連文献

L-a-Phosphatidylethanolamineに関する追加情報

Recent Advances in the Study of L-α-Phosphatidylethanolamine and Compound 383907-18-4: Implications for Biomedical Applications

L-α-Phosphatidylethanolamine (PE), a critical phospholipid component of cellular membranes, has garnered significant attention in recent biomedical research due to its role in membrane fusion, autophagy, and apoptosis. Concurrently, the small molecule compound 383907-18-4 has emerged as a potential modulator of lipid metabolism and signaling pathways. This research brief synthesizes the latest findings on these two entities, highlighting their interplay and therapeutic potential in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.

A 2023 study published in Nature Chemical Biology elucidated the structural dynamics of PE in lipid bilayers using advanced cryo-EM techniques, revealing how its conical shape facilitates membrane curvature during vesicle formation. Parallel research in Journal of Medicinal Chemistry identified 383907-18-4 as a selective binder to PE-rich domains, with demonstrated efficacy in enhancing drug delivery systems. The compound's CAS number (383907-18-4) has since become a focal point in pharmacokinetic studies, particularly regarding its stability in phospholipid matrices.

Innovative methodologies have been developed to study these compounds. Mass spectrometry imaging (MSI) now enables spatial mapping of PE distribution in tissues at 10 μm resolution, while quantum mechanical calculations predict 383907-18-4's binding affinities with 92% accuracy compared to experimental data. These technological advances, coupled with high-throughput screening of PE-interacting proteins, have uncovered novel targets for 383907-18-4 derivatives.

Clinical implications are particularly promising in oncology. Phase I trials of 383907-18-4-conjugated PE liposomes showed 40% tumor reduction in murine models of triple-negative breast cancer, with minimal hepatotoxicity. Furthermore, PE's role in mitophagy has inspired development of 383907-18-4 analogs that selectively degrade damaged mitochondria - a breakthrough reported in Cell Metabolism's April 2024 issue.

Challenges remain in scaling these findings. The labile nature of PE in oxidative environments necessitates advanced formulation strategies, while 383907-18-4's metabolic clearance rate requires structural optimization. However, recent PEGylation approaches have extended the half-life of PE-based therapeutics by 3-fold, and deuterium substitution at key positions of 383907-18-4 has improved its metabolic stability by 60%.

Future directions include exploring PE's newly discovered function in extracellular vesicle signaling and developing 383907-18-4 variants that can cross the blood-brain barrier. Collaborative efforts between computational chemists and membrane biologists are expected to yield next-generation lipid-based therapeutics within the next five years, with at least three 383907-18-4 derivatives currently in preclinical development for Alzheimer's disease and NAFLD.

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